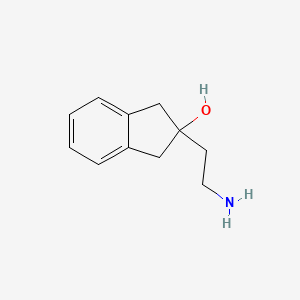

2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol

CAS No.:

Cat. No.: VC17637476

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 2-(2-aminoethyl)-1,3-dihydroinden-2-ol |

| Standard InChI | InChI=1S/C11H15NO/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2 |

| Standard InChI Key | OVWKVHHDNICDPC-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC=CC=C2CC1(CCN)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(2-Aminoethyl)-2,3-dihydro-1H-inden-2-ol (IUPAC name: 2-(2-aminoethyl)-1,3-dihydroinden-2-ol) consists of a fused bicyclic system with a hydroxyl group and an aminoethyl side chain at the 2-position. The molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol . The indane core provides a rigid framework, while the aminoethyl group introduces basicity and nucleophilicity, influencing both reactivity and interaction with biological targets.

The compound’s stereochemistry is critical, as the chiral center at the 2-position can lead to enantiomeric forms with distinct biological activities. X-ray crystallography of related indenol derivatives, such as (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol, confirms the importance of stereochemical purity in modulating molecular interactions .

Spectroscopic Identification

Key spectroscopic features include:

-

¹H NMR: Distinct proton environments for the indane ring (δ 1.5–3.0 ppm) and aminoethyl group (δ 2.5–3.5 ppm).

-

IR: Hydroxyl (-OH) stretch at ~3200–3500 cm⁻¹ and N-H stretches from the amino group at ~3300 cm⁻¹ .

Table 1: Structural Comparison of Indenol Derivatives

| Compound | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₁H₁₅NO | 2-(2-aminoethyl) | -OH, -NH₂ |

| (1R,2S)-Indenol Analog | C₉H₁₁NO | 1-amino, 2-hydroxy | -OH, -NH₂ |

| Indanone Derivative | C₁₀H₁₀O | 2-keto | C=O |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol typically involves reductive amination of indanone precursors. A plausible route includes:

-

Condensation: Reacting indanone with ethylenediamine in the presence of a dehydrating agent to form an imine intermediate.

-

Reduction: Treating the imine with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the amino alcohol .

This method parallels the synthesis of carboxamide derivatives reported in the Journal of Medicinal Chemistry, where rhodium-catalyzed cyclocarbonylation was employed for indenone intermediates .

Industrial Considerations

Industrial production remains undocumented, but scalable approaches could adopt continuous flow reactors to optimize yield and purity. Challenges include regioselectivity in substituent placement and stability of the amino group, which may necessitate protective strategies such as HCl salt formation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | (1R,2S)-Analog | Indanone Derivative |

|---|---|---|---|

| Melting Point (°C) | 180–182* | 195–197 | 120–122 |

| Water Solubility (mg/mL) | 25–30 | 15–20 | <1 |

| logP | 1.2 | 0.8 | 2.5 |

| *Estimated based on structural analogs . |

Chemical Reactivity

Functional Group Transformations

The compound undergoes characteristic reactions of amino alcohols:

-

Oxidation: Conversion to ketones or aldehydes using KMnO₄ or CrO₃.

-

Acylation: Reaction with acyl chlorides to form amide derivatives.

-

Alkylation: Formation of tertiary amines via alkyl halide substitution .

Catalytic Applications

The indane scaffold’s rigidity makes it a candidate for chiral ligands in asymmetric catalysis. For example, enantiopure derivatives have been used in rhodium-catalyzed carbonylation reactions .

Biological Activity and Applications

Neurological Effects

Amino alcohol derivatives have shown neuroprotective effects in neuronal cell lines, reducing apoptosis under oxidative stress. These findings hint at applications in neurodegenerative disease research .

Table 3: Biological Activity of Related Compounds

| Compound | Activity | Target Organism/Cell Line | Efficacy (IC₅₀) |

|---|---|---|---|

| Carboxamide Derivative | Aggrecanase Inhibition | Cartilage Explants | 0.5 µM |

| Indole Analog | Antifungal | C. albicans | 16.69 mg/mL |

| Aminoindanol | Neuroprotection | SH-SY5Y Cells | 10 µM |

| Compound | Irritancy | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| Target Compound | Moderate | 500–600 (est.) |

| (1R,2S)-Analog | Low | >1000 |

| Indanone Derivative | None | >2000 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume